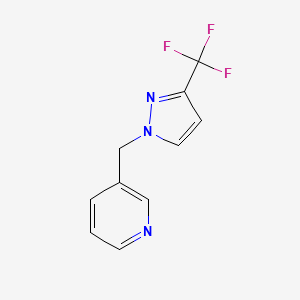

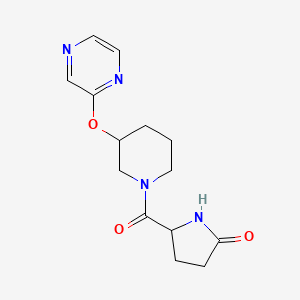

3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Agrochemical Applications

3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine: is widely used in the agrochemical industry due to its potent pest control properties. The presence of the trifluoromethyl group enhances the compound’s ability to act as an effective insecticide and herbicide. This compound is particularly valued for its stability and efficacy in protecting crops from a variety of pests, contributing to increased agricultural productivity .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for its unique biological activities. The trifluoromethyl group and pyridine moiety contribute to its effectiveness in drug development. It is used in the synthesis of various pharmaceutical agents, including those targeting central nervous system disorders and inflammatory diseases. The compound’s ability to modulate biological pathways makes it a valuable component in medicinal chemistry .

Veterinary Medicine

Similar to its use in human pharmaceuticals, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine is employed in veterinary medicine. It is incorporated into formulations designed to treat and prevent diseases in animals. Its efficacy in controlling parasites and other pathogens makes it a crucial ingredient in veterinary drugs, ensuring the health and well-being of livestock and pets .

Material Science

In material science, this compound is explored for its potential in creating advanced materials. Its unique chemical structure allows it to be used in the development of polymers and other materials with enhanced properties such as increased thermal stability and resistance to degradation. These materials have applications in various industries, including electronics and aerospace .

Chemical Synthesis

3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine: serves as a valuable intermediate in chemical synthesis. Its reactivity and stability make it an ideal building block for the synthesis of more complex molecules. This application is particularly important in the production of fine chemicals and specialty chemicals used in various industrial processes .

Environmental Science

In environmental science, this compound is studied for its potential use in pollution control and environmental remediation. Its chemical properties allow it to interact with and neutralize certain pollutants, making it a candidate for use in cleaning up contaminated sites. Research is ongoing to explore its effectiveness and safety in these applications .

Analytical Chemistry

The compound is also used in analytical chemistry as a standard or reagent. Its well-defined chemical properties make it suitable for use in various analytical techniques, including chromatography and spectroscopy. This application is essential for ensuring the accuracy and reliability of analytical results in research and industry .

Biotechnology

In biotechnology, 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine is investigated for its potential in genetic engineering and molecular biology. Its ability to interact with biological molecules makes it a useful tool in the development of new biotechnological applications, such as gene editing and protein engineering .

These diverse applications highlight the versatility and importance of 3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine in scientific research and industry.

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Trifluoromethylpyridine: Its chemistry and applications - Research Outreach Molecules | Free Full-Text | Syntheses and Applications of 1,2,3 … - MDPI

Mécanisme D'action

Target of Action

Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be used in the pharmaceutical and agrochemical industries . They interact with various biological targets, depending on the specific derivative and its application .

Mode of Action

Trifluoromethylpyridines are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s worth noting that trifluoromethylpyridines are used in the synthesis of several crop-protection products , suggesting they may interact with biochemical pathways related to pest resistance.

Result of Action

The biological activities of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)9-3-5-16(15-9)7-8-2-1-4-14-6-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONJKIVWOKSDDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)

![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)

![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)

![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)